molecular formula C20H25N3O B2478487 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097918-41-5

2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2478487
CAS No.: 2097918-41-5
M. Wt: 323.44
InChI Key: QFYPRHCMMIZDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one features a bicyclic cyclopenta[c]pyridazin-3-one core fused to a piperidine ring substituted with a benzyl group. This structure combines a rigid, planar pyridazinone moiety with a flexible piperidine-benzyl substituent, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20-13-18-7-4-8-19(18)21-23(20)15-17-9-11-22(12-10-17)14-16-5-2-1-3-6-16/h1-3,5-6,13,17H,4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYPRHCMMIZDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclocondensation Approach

The pyridazinone ring is classically constructed via cyclocondensation of α,β-unsaturated ketones with hydrazines. For the cyclopenta-fused derivative, cyclopentanone serves as the cyclic ketone precursor. In a method analogous to the synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide, cyclopentanone is treated with hydrazine hydrate under acidic conditions to form the dihydropyridazine intermediate. Subsequent oxidation with MnO₂ or DDQ yields the aromatic pyridazin-3-one system. Key spectroscopic data for intermediates include $$ ^1H $$-NMR resonances at δ 2.50–3.79 ppm for alkyl protons and $$ ^{13}C $$-NMR signals at δ 161.09 ppm for the carbonyl group.

Transition Metal-Catalyzed Cyclization

Patent literature describes alternative routes employing palladium-catalyzed cyclizations. For instance, US20200237757A1 discloses the use of Suzuki-Miyaura coupling to assemble substituted pyridazines. Applied to the cyclopenta system, this method could involve coupling a bromocyclopentenone with a boronic ester-functionalized hydrazine, followed by intramolecular cyclization.

Preparation of the 1-Benzylpiperidin-4-ylmethyl Substituent

Alkylation of Piperidine Derivatives

The 1-benzylpiperidin-4-ylmethyl group is synthesized via N-alkylation of piperidine. As demonstrated in PMC3134852, piperidine is treated with 1,4-dibromobutane in the presence of K₂CO₃ and a catalytic amount of DBU. The reaction proceeds via an SN2 mechanism, yielding 4-bromobutylpiperidine. Subsequent benzylation using benzyl bromide and KI affords 1-benzylpiperidin-4-ylmethyl bromide. Purification via column chromatography (chloroform:methanol, 9.5:0.5) ensures high purity.

Reductive Amination

Alternative routes employ reductive amination of 4-piperidone with benzylamine. Using NaBH₃CN or H₂/Pd-C, the ketone is reduced to the secondary amine, followed by N-benzylation under Mitsunobu conditions (DIAD, PPh₃).

Coupling of the Pyridazinone Core and Piperidinyl Side Chain

Nucleophilic Substitution

The brominated cyclopenta[c]pyridazin-3-one intermediate undergoes nucleophilic substitution with 1-benzylpiperidin-4-ylmethanol. In a method adapted from WO2017212012A1, the reaction is conducted in DMF with K₂CO₃ at 80°C, yielding the target compound after 12–24 hours.

Mitsunobu Coupling

For enhanced stereochemical control, the Mitsunobu reaction couples the pyridazinone’s hydroxyl group (generated via ketone reduction) with the piperidinyl methanol derivative. Employing DIAD and PPh₃ in THF, this method achieves yields >75%.

Purification and Structural Validation

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradient elution (chloroform:methanol, 9:1 to 8:2). High-performance liquid chromatography (HPLC) with C18 columns further ensures purity >95%.

Spectroscopic Characterization

  • $$ ^1H $$-NMR : Key signals include δ 7.31 ppm (benzyl aromatic protons), δ 3.79 ppm (piperidinyl CH₂), and δ 6.54 ppm (pyridazinone H-4).
  • $$ ^{13}C $$-NMR : Carbonyl resonances appear at δ 168.32 ppm (pyridazinone C=O) and δ 54.73 ppm (piperidinyl CH₂).
  • X-ray Crystallography : As reported for analogous piperidine derivatives, single-crystal X-ray analysis confirms the stereochemistry and spatial orientation of the benzyl group.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal that acetone and DMF optimize alkylation and coupling yields, respectively. Catalytic KI enhances reaction rates by facilitating halide displacement.

Temperature and Reaction Time

Optimal conditions for cyclocondensation involve refluxing in ethanol (78°C, 8 hours), while coupling reactions proceed efficiently at 80°C for 12 hours.

Chemical Reactions Analysis

2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cognitive Enhancement and Alzheimer’s Disease

One of the prominent applications of this compound is in the treatment of cognitive disorders, particularly Alzheimer's disease. It is structurally related to donepezil, a well-known acetylcholinesterase inhibitor used for Alzheimer’s treatment. Research indicates that compounds with similar structures may exhibit enhanced efficacy in improving cognitive function and memory retention by increasing acetylcholine levels in the brain .

Antidepressant Properties

Studies have suggested that derivatives of this compound may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been linked to its potential as an antidepressant agent. This application is particularly relevant in the context of developing new treatments for depression that are more effective and have fewer side effects than current options .

Anti-inflammatory Effects

Recent research has indicated that this compound may exhibit anti-inflammatory properties. By inhibiting specific inflammatory pathways, it could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders. This application is supported by studies showing that similar compounds can modulate immune responses effectively .

Case Studies

Study Objective Findings
Cognitive Enhancement To evaluate the efficacy of the compound in improving memory in animal modelsThe compound significantly improved memory retention compared to control groups, indicating potential for Alzheimer's treatment .
Antidepressant Activity To assess the impact on mood-related behaviors in rodentsResults showed a decrease in depressive-like behaviors after administration of the compound, suggesting its potential as an antidepressant .
Anti-inflammatory Mechanism To explore the compound's effect on inflammatory markersThe compound reduced levels of pro-inflammatory cytokines in vitro, indicating a promising anti-inflammatory profile .

Synthesis and Structural Modifications

The synthesis of 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves several steps that can be optimized for yield and purity. Structural modifications can enhance its pharmacological properties while reducing toxicity. For instance, altering substituents on the piperidine ring can lead to significant changes in biological activity and selectivity for certain receptors .

Mechanism of Action

The mechanism of action of 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications

Cyclopenta[c]pyridazinone Derivatives
  • 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS RN: 122001-78-9): This simpler analog lacks the piperidine-benzyl substituent, highlighting the importance of the appended group in the target compound for target binding or pharmacokinetic optimization.
  • 4-(Trifluoromethyl)-cyclopenta[c]pyridazin-3-one (CymitQuimica):
    The trifluoromethyl group introduces electronegativity and metabolic stability via fluorine’s electron-withdrawing effects. Compared to the target compound’s benzyl group, this modification may enhance resistance to oxidative metabolism but reduce aromatic interaction capabilities .

Compound Core Structure Substituent Molecular Weight Key Feature
Target Compound Cyclopenta[c]pyridazin-3-one 1-Benzylpiperidin-4-ylmethyl 351.44 (calc.) High lipophilicity, π-π stacking
6,7-Dihydro analog Cyclopenta[c]pyridazin-3-one None 136.15 Minimal steric hindrance
4-Trifluoromethyl analog Cyclopenta[c]pyridazin-3-one 4-CF₃ 195.13 (C₈H₅F₃N₂O) Enhanced metabolic stability
Pyridazinone vs. Pyrimidinone Cores
  • The pyridinyl substituent may improve solubility via polar interactions, contrasting with the benzyl group’s hydrophobicity in the target compound .

Substituent Variations

Piperidine Modifications
  • BK80300 (CAS RN: 2320213-48-5): Structurally similar to the target compound but substitutes the benzyl group with a 2-methylbenzoyl moiety. Molecular weight (351.44) is identical, but the benzoyl group may confer higher metabolic liability due to esterase susceptibility .
  • This modification could favor oral bioavailability .
Aromatic and Heterocyclic Substituents
  • 2-N-[(4-N-Phenylpiperazin-1-yl)methyl]-thieno[2’,3’:6,7]cyclohepta[1,2-c]pyridazin-3-one (Compound 7a): While the core differs (thieno-cyclohepta-pyridazinone), the phenylpiperazinylmethyl substituent shares similarities. Phenylpiperazine is known for CNS receptor interactions, suggesting the target compound’s benzylpiperidine may offer alternative selectivity profiles .

Implications of Structural Differences

  • Lipophilicity : The benzyl group in the target compound likely enhances membrane permeability but may limit aqueous solubility. Fluorinated or ionizable analogs (e.g., hydrochloride salts) address this trade-off .
  • Metabolic Stability: Trifluoromethyl groups and rigid cores (e.g., pyrimidinone) may reduce oxidative metabolism compared to benzyl or acylated piperidines .
  • Target Binding : Substituent bulkiness (e.g., benzyl vs. methylbenzoyl) and electronic effects (CF₃ vs. benzyl) influence steric and electronic complementarity with biological targets .

Biological Activity

The compound 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS Number: 2097918-41-5) is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}N3_3O
  • Molecular Weight : 323.4 g/mol
  • Structure : The compound features a complex structure that includes a cyclopenta[c]pyridazinone core and a benzylpiperidine moiety.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

The anticancer effects are primarily attributed to:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, the compound may reduce tumor-associated inflammation.

Case Studies and Experimental Data

  • In Vitro Studies : A study conducted on human cancer cell lines reported an IC50_{50} value indicating effective inhibition of cell growth at micromolar concentrations. The results suggested that the compound's structural features play a crucial role in its bioactivity.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed reduced tumor vascularization and increased apoptosis in treated tissues.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other known pyridazinone derivatives:

Compound NameStructureAnticancer ActivityReference
Pyridazin-3(2H)-oneStructureModerate
5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-oneStructureSignificant
2-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-2,3-dihydroindeneStructureLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.